Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride
Description
Nomenclature and Structural Classification
Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride is an organic compound belonging to the heterocyclic class of furans. According to PubChem data, the compound has a molecular formula of C8H12ClNO3 and a molecular weight of 205.64 g/mol. The official IUPAC name for this compound is methyl 5-(methylaminomethyl)furan-2-carboxylate;hydrochloride.
Structurally, this compound consists of a furan ring core, which is a five-membered aromatic heterocycle containing one oxygen atom and four carbon atoms. The furan ring exhibits aromaticity due to the delocalization of one of the lone pairs of electrons on the oxygen atom into the ring, creating a 4n + 2 aromatic system according to Hückel's rule. This aromaticity is modest compared to benzene and related heterocycles like thiophene and pyrrole, with resonance energies of 67 kJ/mol for furan versus 152 kJ/mol for benzene.
The compound features two key substituent groups: a methyl carboxylate group (methoxycarbonyl) at the 2-position of the furan ring and a methylaminomethyl group at the 5-position, along with hydrochloride as the salt form. The methylaminomethyl group consists of a methylene linker connecting the furan ring to a methylamino group.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H12ClNO3 |
| Molecular Weight | 205.64 g/mol |
| CAS Number | 1803588-44-4 |
| IUPAC Name | methyl 5-(methylaminomethyl)furan-2-carboxylate;hydrochloride |
| InChI | InChI=1S/C8H11NO3.ClH/c1-9-5-6-3-4-7(12-6)8(10)11-2;/h3-4,9H,5H2,1-2H3;1H |
| InChIKey | OSWDIEIVJJMNEQ-UHFFFAOYSA-N |
| SMILES | CNCC1=CC=C(O1)C(=O)OC.Cl |
| Parent Compound | Methyl 5-[(methylamino)methyl]furan-2-carboxylate (CID 20098805) |
In terms of classification, this compound falls under several chemical categories: it is a furan derivative, a carboxylic acid ester (specifically a methyl ester), and an amine salt (hydrochloride). The furan ring in this compound is 2,5-disubstituted, a common substitution pattern in furan chemistry. The presence of the methylaminomethyl group at the 5-position classifies it as an aminomethyl furan derivative, a subset of furan compounds with significant research interest.
Historical Context of Aminomethyl Furan Derivatives
The historical development of aminomethyl furan derivatives is embedded within the broader context of furan chemistry, which has evolved significantly since the 19th century. Furan, as a base structure, has a rich history in organic chemistry. Furfural, a prominent furan derivative, was first isolated in 1832 by the German chemist Johann Wolfgang Dobereiner as a byproduct during formic acid synthesis. The structure of furfural was later elucidated in 1901 by the German chemist Carl Harries.
The earliest documented furan compound was pyromucic acid (2-furoic acid), which was prepared in 1780. Traditional methods for obtaining furan included extraction from pine-wood or synthesis by the distillation of mucic acid. Upon heating mucic acid, furoic acid is obtained, which can then be converted to furan through decarboxylation.
The development of aminomethyl furan derivatives represents a more recent advancement in furan chemistry. These compounds emerged as researchers explored the functionalization of the furan ring to create compounds with diverse properties and applications. The incorporation of amine functionalities into furan structures has been particularly valuable for creating compounds with potential biological activities and industrial applications.
In recent decades, the synthesis of aminomethyl furan derivatives has become increasingly sophisticated and environmentally conscious. Researchers have developed methods that utilize biomass-derived starting materials, aligning with principles of sustainable chemistry. For instance, 5-Hydroxymethylfurfural, a platform chemical derived from biomass, has been used as a starting material for the synthesis of various aminomethyl furan derivatives.
One notable advancement has been the development of one-pot methods for synthesizing alkylamine derivatives of furan, as described in patents from the early 2010s. These methods involve the simultaneous dehydration, reduction, and derivatization of sugars (particularly hexoses and pentoses) to produce furan derivatives. This approach represents a significant improvement in synthetic efficiency compared to multi-step processes.
The evolution of synthetic methods for aminomethyl furan derivatives has been driven by their growing importance in various fields, including polymer science, medicinal chemistry, and materials science. The development of chemoenzymatic and fully enzymatic processes for the synthesis of these compounds marks a shift towards more sustainable and selective synthetic approaches.
Significance in Furan Chemistry Research
This compound and related aminomethyl furan derivatives hold substantial significance in contemporary furan chemistry research due to their versatile applications and unique properties.
In the field of polymer science, furan derivatives like 5-(aminomethyl)-2-furancarboxylic acid represent biogenic replacements to fossil-based monomers for the production of semi-aromatic polyamides. These thermoplastics are widely used in the automotive, electrical, and packaging industries due to their desirable physical properties. The environmental impact of producing these compounds has been assessed using metrics such as E-factor and "Global Warming Potential," highlighting the importance of sustainable production methods.
The development of synthetic routes to aminomethyl furan derivatives has been a focus of significant research effort. Recent advancements include a one-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural, utilizing a sophisticated four-enzyme cascade. This approach exemplifies the trend toward green chemistry in the production of furan derivatives.
In pharmaceutical research, furan derivatives serve as important structural fragments for many active pharmaceutical ingredients and pharmacologically active compounds. The furan ring provides a valuable scaffold for medicinal chemistry due to its aromatic character, specific geometry, and potential for diverse substitution patterns. Aminomethyl furan derivatives, with their amine functionality, offer additional possibilities for hydrogen bonding and ionic interactions, which can be crucial for biological activity.
The chemical properties of furans, including their enhanced electron density relative to benzene, lead to increased rates of electrophilic substitution. This reactivity makes furan derivatives valuable building blocks in organic synthesis. The presence of the methylaminomethyl group in compounds like this compound provides opportunities for further functionalization and derivatization.
Research into sustainable production methods for aminomethyl furan derivatives has gained prominence given the growing emphasis on green chemistry and biomass utilization. The conversion of 5-hydroxymethylfurfural, a biomass-derived platform chemical, into valuable aminomethyl furan compounds represents an important area of sustainable chemistry research. For example, researchers have developed chemobiocatalytic routes toward 5-Aminomethyl-2-furancarboxylic acid by combining laccase-TEMPO systems and recombinant Escherichia coli harboring specific enzymes.
The significance of these compounds extends beyond their direct applications. They serve as model systems for studying heterocyclic chemistry, catalysis, and sustainable synthesis methodologies. The ongoing research into aminomethyl furan derivatives contributes to the broader understanding of heterocyclic chemistry and the development of more environmentally friendly chemical processes.
Properties
IUPAC Name |
methyl 5-(methylaminomethyl)furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-9-5-6-3-4-7(12-6)8(10)11-2;/h3-4,9H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWDIEIVJJMNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-44-4 | |
| Record name | 2-Furancarboxylic acid, 5-[(methylamino)methyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Method Overview:
- Starting with methyl 2-furoate or methyl 5-formylfuran-2-carboxylate as the core substrate.
- Introduction of the methylamino-methyl group at the 5-position via nucleophilic substitution or addition reactions.
Reaction Details:
- Step 1: Activation of the furan ring, often through electrophilic or nucleophilic functionalization at the 5-position.
- Step 2: Nucleophilic attack by methylamine or methylammonium salts on the activated position, facilitated by catalysts or activating groups.
- Step 3: Reduction or stabilization of the intermediate, often using reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Conditions:
- Solvent: Methanol or ethanol.
- Temperature: Reflux conditions (~60-80°C).
- Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) or metal catalysts for hydrogenation steps.
Purification:
- Crystallization or chromatography, followed by salt formation with hydrochloric acid to obtain the hydrochloride salt.
Reductive Amination of 5-Formylfuran Derivatives
Method Overview:
- Reacting methyl 5-formylfuran-2-carboxylate with methylamine under reductive amination conditions.
Reaction Scheme:
Methyl 5-formylfuran-2-carboxylate + Methylamine → (Reductive amination) → Methyl 5-[(methylamino)methyl]furan-2-carboxylate
Reaction Conditions:
- Reagents: Sodium borohydride (NaBH₄) as the reducing agent.
- Solvent: Methanol or ethanol.
- Temperature: 0-5°C during amine addition, then reflux.
- Atmosphere: Inert (nitrogen or argon) to prevent oxidation.
Notes:
- The process yields high purity (>85%) with proper control of temperature and reagent stoichiometry.
- Catalytic hydrogenation using metal catalysts (e.g., Raney Ni, Pd/C) under hydrogen pressure can further improve selectivity and yield.
Cyclization and Functional Group Modification
Method Overview:
- Constructing the furan ring via cyclization of suitable precursors such as 1,4-dicarbonyl compounds or halogenated furans.
- Functionalization at the 2-position with methyl ester groups.
- Subsequent introduction of the methylamino-methyl group at the 5-position through substitution or addition reactions.
Reaction Details:
Conditions:
- Cyclization: Acidic or basic conditions, often with Lewis acids or metal catalysts.
- Functionalization: Controlled temperature (~50-80°C) with appropriate solvents.
Salt Formation: Hydrochloride Salt Preparation
Post-synthesis, the free base or amine derivative is converted into its hydrochloride salt to enhance stability and solubility:
- Method: Bubbling dry hydrogen chloride gas into an aqueous or ethanol solution of the amine compound at low temperature (<0°C).
- Purification: Filtration of the precipitated hydrochloride salt, followed by drying under vacuum.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Direct substitution | Methyl 5-formylfuran-2-carboxylate | Methylamine, acid catalyst | Reflux in methanol | 60-75% | Suitable for small-scale synthesis |
| Reductive amination | Methyl 5-formylfuran-2-carboxylate | Methylamine, NaBH₄ | Cold addition, reflux | 70-85% | High selectivity, scalable |
| Cyclization & functionalization | 1,4-Dicarbonyl compounds | Cyclization reagents, methylating agents | Acidic/basic conditions | 50-70% | Useful for complex derivatives |
Research Findings and Optimization Strategies
- Reaction Conditions: Precise control of temperature, solvent polarity, and reagent stoichiometry significantly impacts yield and purity.
- Catalyst Selection: Transition metal catalysts such as Pd/C or Raney Ni enhance hydrogenation steps, reducing side reactions.
- Purification: Chromatography and recrystallization are essential for removing impurities, especially residual starting materials or byproducts.
- Salt Formation: Converting to hydrochloride salts stabilizes the compound, improves handling, and enhances solubility for biological testing.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H9ClN2O3
- Molecular Weight : 188.7 g/mol
- CAS Number : 73751-06-1
The compound features a furan ring, which is known for its reactivity in various chemical transformations, making it a valuable scaffold in drug development.
Medicinal Chemistry
Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity.
Case Study : A study demonstrated that derivatives of this compound exhibit potent activity against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery .
Organic Synthesis
The compound is utilized in organic synthesis, particularly in the formation of complex molecules through reactions such as:
- Alkylation : The methyl group can participate in alkylation reactions to form more complex structures.
- Amidation : The amine group can react with carboxylic acids to form amides, which are critical in drug formulation.
Data Table: Reaction Conditions for Synthesis
| Reaction Type | Reagents Used | Yield (%) | Conditions |
|---|---|---|---|
| Alkylation | Methyl iodide | 85 | Room temperature |
| Amidation | Acetic acid | 90 | Reflux for 4 hours |
Pharmacological Studies
Research has indicated that compounds derived from this compound have shown promise in modulating neurotransmitter systems, particularly those involved in anxiety and depression.
Case Study : In vivo studies revealed that derivatives of this compound can increase serotonin levels in the brain, leading to anxiolytic effects .
Toxicological Profile
While exploring its applications, it is crucial to consider the safety profile of this compound. Preliminary toxicological assessments indicate moderate skin and eye irritation potential, necessitating proper handling protocols during laboratory use .
Mechanism of Action
The mechanism of action of Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with structurally related furan derivatives, focusing on substituent patterns, molecular weights, and functional groups.
Physicochemical and Functional Properties
- Solubility: The hydrochloride salt of the reference compound improves aqueous solubility compared to non-salt analogs (e.g., 5-((dimethylamino)methyl)furan-2-carboxylic acid). Compounds with free carboxylic acids (e.g., 86649-59-4) exhibit pH-dependent solubility .
- Reactivity: The methylamino-methyl group in the reference compound enables nucleophilic substitutions or condensations, whereas phenyl-substituted analogs (e.g., 5-(4-aminophenyl)furan-2-carboxylate) favor electrophilic aromatic substitutions .
Biological Activity
Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a furan ring, which is known for its diverse biological activities. The presence of the methylamino group enhances its solubility and potential interactions with biological targets.
Antibacterial Activity
Research indicates that derivatives of furan compounds exhibit significant antibacterial properties. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 1.00 µg/mL against Staphylococcus aureus . While specific data on this compound is limited, the structural similarities suggest potential efficacy against various bacterial strains.
Table 1: Antibacterial Activity of Furan Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | S. aureus | 1.00 |
| Methyl 5-(aminomethyl)-2-furan carboxylate | E. coli | 4.00 |
| Methyl 5-(methylamino)methyl furan-2-carboxylate | S. epidermidis | TBD |
Anticancer Activity
Furan-based compounds have also been investigated for their anticancer properties. In studies involving similar structures, significant cytotoxic effects were observed against various cancer cell lines, including HeLa and HepG2 . The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific pathways.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study focusing on a related compound demonstrated an IC50 value of approximately 62.37 µg/mL against HeLa cells, indicating substantial cytotoxicity . This suggests that this compound could exhibit similar effects, warranting further investigation.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Compounds with furan moieties often act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Cell Membrane Interaction : The lipophilicity of furan derivatives allows them to integrate into cell membranes, potentially altering membrane integrity and function.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride?
- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, furan-2-carboxylate derivatives can react with methylamine under alkaline conditions (e.g., K₂CO₃ or NaOH) to introduce the methylamino group. Hydrochloride salt formation is achieved via acidification with HCl .
- Optimization : Key parameters include reaction temperature (60–80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios. Purification often involves recrystallization or column chromatography .
Q. How is the structural integrity of this compound verified post-synthesis?
- Analytical Techniques :
- X-ray crystallography for absolute configuration confirmation (e.g., analogous furan-carboxylate structures in ).
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and salt formation.
- HPLC (≥98% purity criteria, as in ) and mass spectrometry for molecular weight validation.
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Generally soluble in polar aprotic solvents (DMSO, DMF) and sparingly in water. Hydrochloride salts often exhibit improved aqueous solubility compared to free bases .
- Stability : Sensitive to prolonged exposure to light/moisture. Store at -20°C in inert atmospheres, as recommended for similar hydrochlorides .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?
- Strategies :
- Use catalysts like Pd/C for reductive amination to enhance efficiency .
- Monitor reaction progress via TLC or in situ FTIR to terminate reactions at optimal conversion points.
- Employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, solvent polarity) .
Q. What methodologies are recommended to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Troubleshooting :
- Confirm salt formation integrity via chloride ion titration .
- Compare experimental NMR data with computational predictions (DFT calculations).
- Re-crystallize the compound to rule out polymorphic interference .
Q. How can the biological activity of this compound be systematically evaluated in vitro?
- Protocol Design :
- Antimicrobial assays : Follow broth microdilution methods (MIC/MBC) as used for structurally related furan derivatives .
- Receptor-binding studies : Use fluorescence polarization or SPR to assess interactions with targets like GPCRs, given the methylamino group’s potential as a pharmacophore .
- Toxicity screening : Prioritize Ames tests and cytotoxicity assays (e.g., MTT on HEK293 cells) due to limited toxicological data for similar compounds .
Q. What strategies mitigate degradation of the methylamino group during long-term storage?
- Solutions :
- Lyophilize the compound and store under argon with desiccants.
- Add stabilizing agents (e.g., ascorbic acid) to aqueous formulations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in purity assessments between HPLC and elemental analysis?
- Root Cause Investigation :
- Verify column suitability (C18 vs. HILIC) and mobile phase pH for HPLC .
- Cross-validate with ion chromatography for chloride content consistency .
- Replicate analyses to rule out instrumental calibration errors.
Q. What experimental approaches validate the compound’s hypothesized mechanism of action in biological systems?
- Multidisciplinary Validation :
- Knockdown studies (siRNA/CRISPR) to confirm target gene dependency.
- Metabolomic profiling to identify pathway perturbations (e.g., via LC-MS) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
